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Compound of Interest

Compound Name:
1-(4-Methoxycyclohexyl)propan-1-

one

Cat. No.: B1383015 Get Quote

A comparative guide to the spectroscopic confirmation of 1-(4-Methoxycyclohexyl)propan-1-
one, pitting it against the structurally related aromatic analogue, 1-(4-methoxyphenyl)propan-1-

one. This guide provides a detailed analysis of expected and experimental spectroscopic data,

offering researchers a comprehensive reference for structural elucidation.

In the landscape of drug discovery and development, precise structural confirmation of novel

chemical entities is paramount. This guide delves into the spectroscopic characterization of 1-
(4-Methoxycyclohexyl)propan-1-one, a saturated alicyclic ketone, by comparing its predicted

and known spectroscopic data with the experimentally determined data of its aromatic

counterpart, 1-(4-methoxyphenyl)propan-1-one. While experimental data for the title compound

is not widely available, this comparative approach, leveraging foundational principles of

spectroscopic analysis, provides a robust framework for its structural verification.

At a Glance: Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its aromatic

analogue is presented below, offering a foundational comparison.
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Property
1-(4-
Methoxycyclohexyl)propan
-1-one

1-(4-
methoxyphenyl)propan-1-
one

Molecular Formula C₁₀H₁₈O₂ C₁₀H₁₂O₂

Molecular Weight 170.25 g/mol 164.20 g/mol

Appearance -
White to off-white crystalline

solid[1]

Boiling Point - 271-273 °C[2]

Melting Point - 27-29 °C[3]

Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for both

compounds across major analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Assignment

1-(4-

Methoxycyclohexyl)propan-

1-one (Predicted)

1-(4-methoxyphenyl)propan-

1-one (Experimental)

-CH₃ (Propanoyl) ~ 1.0 ppm (t) -

-CH₂- (Propanoyl) ~ 2.4 ppm (q) -

Cyclohexyl Protons 1.0 - 2.2 ppm (m) -

-OCH₃ ~ 3.3 ppm (s) 3.86 ppm (s)

Aromatic Protons - 6.93 ppm (d), 7.95 ppm (d)

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is sourced from a related

compound, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, for the methoxyphenyl moiety, which

is expected to have very similar chemical shifts.
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¹³C NMR Data

Assignment

1-(4-

Methoxycyclohexyl)propan-

1-one (Predicted)

1-(4-methoxyphenyl)propan-

1-one (Experimental)

C=O > 200 ppm 197.8 ppm

-CH₃ (Propanoyl) ~ 8 ppm -

-CH₂- (Propanoyl) ~ 35 ppm -

Cyclohexyl Carbons 25 - 50 ppm -

C-O (Cyclohexyl) ~ 78 ppm -

-OCH₃ ~ 56 ppm 55.4 ppm

Aromatic Carbons -
113.7, 130.3, 130.0, 163.4

ppm

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is sourced from a related

compound, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, for the methoxyphenyl moiety, which

is expected to have very similar chemical shifts.

Infrared (IR) Spectroscopy

Vibrational Mode

1-(4-

Methoxycyclohexyl)propan-

1-one (Predicted)

1-(4-methoxyphenyl)propan-

1-one (Experimental)

C=O Stretch ~ 1715 cm⁻¹ ~ 1670 cm⁻¹

C-H Stretch (Aliphatic) 2850-2960 cm⁻¹ 2840-3000 cm⁻¹

C-O Stretch 1080-1150 cm⁻¹ ~ 1256 cm⁻¹

C=C Stretch (Aromatic) - ~ 1602 cm⁻¹

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is from the NIST WebBook.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)

Parameter

1-(4-

Methoxycyclohexyl)propan-

1-one (Predicted)

1-(4-methoxyphenyl)propan-

1-one (Experimental)

Ionization Mode Electron Ionization (EI) Electron Ionization (EI)

Molecular Ion [M]⁺• m/z 170 m/z 164

Key Fragments
m/z 113 [M-C₃H₅O]⁺, m/z 81

[C₆H₉]⁺, m/z 57 [C₃H₅O]⁺

m/z 135 [M-C₂H₅]⁺, m/z 107

[M-C₃H₅O]⁺, m/z 77 [C₆H₅]⁺

Note: Predicted fragmentation for 1-(4-Methoxycyclohexyl)propan-1-one is based on typical

fragmentation patterns of alicyclic ketones. Experimental data for 1-(4-methoxyphenyl)propan-

1-one is from the NIST WebBook.

Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectroscopic techniques

discussed.
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NMR Spectroscopy Workflow FT-IR Spectroscopy Workflow Mass Spectrometry Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling)

Sample Preparation
(Neat Liquid or KBr Pellet)

Background Scan

Sample Scan

Data Processing
(Background Subtraction)

Spectral Analysis
(Peak Identification)

Sample Introduction

Ionization
(Electron Ionization)

Mass Analysis
(m/z Separation)

Detection
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(Molecular Ion, Fragmentation)
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Figure 1. Generalized workflows for NMR, FT-IR, and Mass Spectrometry analysis.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The

spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to maximize homogeneity. For ¹H NMR, the spectral width is typically set from -2 to

12 ppm. For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A sufficient number of scans

are acquired to achieve an adequate signal-to-noise ratio.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, a drop is placed directly onto the ATR crystal. For solid samples, a small

amount is mixed with KBr powder and pressed into a thin pellet. A background spectrum of the

empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam

path, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance after automatic

background subtraction.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after

separation by gas chromatography. In the ion source, the sample molecules are bombarded

with a beam of electrons (typically at 70 eV) to generate positively charged ions (electron

ionization). These ions are then accelerated into a mass analyzer, which separates them based

on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a

mass spectrum.

Structural Confirmation Pathway
The logical flow for confirming the structure of 1-(4-Methoxycyclohexyl)propan-1-one using

the comparative spectroscopic data is outlined below.
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Proposed Structure:
1-(4-Methoxycyclohexyl)propan-1-one

Mass Spectrometry:
Confirm Molecular Weight (170.25)

IR Spectroscopy:
Confirm C=O (~1715 cm⁻¹)

and C-O (~1100 cm⁻¹) groups

NMR Spectroscopy:
Confirm Connectivity and Functional Groups

Structure Confirmed

¹H NMR:
- Aliphatic protons (1-2.5 ppm)
- Methoxy protons (~3.3 ppm)
- Absence of aromatic protons

¹³C NMR:
- Ketone carbon (>200 ppm)

- Aliphatic carbons (25-80 ppm)
- Methoxy carbon (~56 ppm)

- Absence of aromatic carbons

Click to download full resolution via product page

Figure 2. Logical pathway for the structural confirmation of 1-(4-Methoxycyclohexyl)propan-
1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1383015#spectroscopic-confirmation-of-1-4-
methoxycyclohexyl-propan-1-one-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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